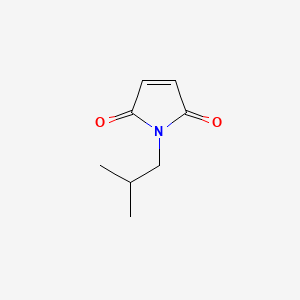

1-Isobutyl-1h-pyrrole-2,5-dione

Übersicht

Beschreibung

1-Isobutyl-1h-pyrrole-2,5-dione is a heterocyclic organic compound that belongs to the pyrrole family . It has a molecular formula of C8H11NO2 and a molecular weight of 153.18 g/mol . The compound is colorless to pale yellow and can exist in solid, semi-solid, or liquid form .

Synthesis Analysis

The synthesis of pyrrole and pyrrolidine analogs has been a versatile field of study due to their diverse biological and medicinal importance . Various methods have been reported for the synthesis of pyrrole derivatives, including the Paal-Knorr pyrrole condensation, metal-catalyzed conversion of primary diols and amines, and Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .Molecular Structure Analysis

The InChI code for 1-Isobutyl-1h-pyrrole-2,5-dione is 1S/C8H11NO2/c1-6(2)5-9-7(10)3-4-8(9)11/h3-4,6H,5H2,1-2H3 . The compound has a topological polar surface area of 37.4 Ų and contains 11 heavy atoms .Physical And Chemical Properties Analysis

1-Isobutyl-1h-pyrrole-2,5-dione has a molecular weight of 153.18 g/mol . It has a XLogP3 value of 1.9, indicating its lipophilicity . The compound has no hydrogen bond donors but has two hydrogen bond acceptors . It also has two rotatable bonds .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

1-Isobutyl-1H-pyrrole-2,5-dione derivatives have been studied for their efficacy in inhibiting the corrosion of carbon steel in hydrochloric acid medium. Investigations reveal that these derivatives are effective corrosion inhibitors, with their efficiency increasing with concentration. Additionally, their adsorption on steel surfaces suggests a chemisorption process, aligning with Langmuir's adsorption isotherm (Zarrouk et al., 2015).

Immunomodulatory and Anti-inflammatory Effects

Derivatives of 1-Isobutyl-1H-pyrrole-2,5-dione, isolated from Antrodia camphorata, have demonstrated potential anti-inflammatory effects. Some compounds have shown to significantly increase TNF-alpha secretion in unstimulated macrophage cells and suppress IL-6 production in stimulated cells, suggesting their utility in managing macrophage-mediated inflammatory responses (Chien et al., 2008).

Luminescent Polymers

1-Isobutyl-1H-pyrrole-2,5-dione has been used in the synthesis of polymers with strong fluorescence properties. These polymers show potential applications in organic electronics due to their high quantum yield and solubility in common organic solvents (Zhang & Tieke, 2008).

Solubility Studies

The solubility of 1-(2-Bromo-phenyl)-pyrrole-2,5-dione, a derivative of 1-Isobutyl-1H-pyrrole-2,5-dione, has been extensively studied in various pure solvents. This research provides valuable insights into the solubility characteristics of these compounds, which is critical for their practical applications in various fields (Li et al., 2019).

Antitumor Properties

Compounds derived from 1-Isobutyl-1H-pyrrole-2,5-dione have shown promising antitumor activities. Isolated from Taiwanofungus camphoratus, these compounds exhibit inhibitory effects on the proliferation of tumor cells, highlighting their potential as antitumor agents (Jia et al., 2015).

Safety and Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H227 (combustible liquid) . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces (P210), washing thoroughly after handling (P264), and wearing protective gloves and eye protection (P280) .

Eigenschaften

IUPAC Name |

1-(2-methylpropyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6(2)5-9-7(10)3-4-8(9)11/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIYKOUEZOEMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288390 | |

| Record name | 1-isobutyl-1h-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isobutyl-1h-pyrrole-2,5-dione | |

CAS RN |

4120-68-7 | |

| Record name | NSC55578 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-isobutyl-1h-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

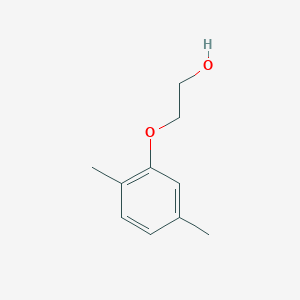

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

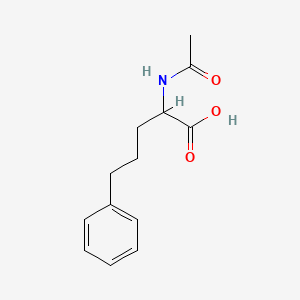

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-[(1R,2R)-2-hydroxycyclopentyl] benzenecarbothioate](/img/structure/B1361518.png)